2-Cyclopropyl-1-piperazin-1-yl-ethanone 2-Cyclopropyl-1-piperazin-1-yl-ethanone
Brand Name: Vulcanchem
CAS No.: 1339181-87-1
VCID: VC2853665
InChI: InChI=1S/C9H16N2O/c12-9(7-8-1-2-8)11-5-3-10-4-6-11/h8,10H,1-7H2
SMILES: C1CC1CC(=O)N2CCNCC2
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol

2-Cyclopropyl-1-piperazin-1-yl-ethanone

CAS No.: 1339181-87-1

Cat. No.: VC2853665

Molecular Formula: C9H16N2O

Molecular Weight: 168.24 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-1-piperazin-1-yl-ethanone - 1339181-87-1

Specification

CAS No. 1339181-87-1
Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
IUPAC Name 2-cyclopropyl-1-piperazin-1-ylethanone
Standard InChI InChI=1S/C9H16N2O/c12-9(7-8-1-2-8)11-5-3-10-4-6-11/h8,10H,1-7H2
Standard InChI Key SOSJYTYNFONCIM-UHFFFAOYSA-N
SMILES C1CC1CC(=O)N2CCNCC2
Canonical SMILES C1CC1CC(=O)N2CCNCC2

Introduction

Structural Characteristics and Properties

2-Cyclopropyl-1-piperazin-1-yl-ethanone (CAS No.: 1339181-87-1) belongs to the class of piperazine derivatives, which are known for their biological significance and synthetic utility. The compound features a cyclopropyl group attached to the carbonyl carbon of an ethanone moiety, which is further connected to a piperazine ring. This structural arrangement is significant as it contributes to the compound's potential biological activities.

Molecular Structure

The molecule consists of three main structural components:

  • A piperazine heterocyclic ring

  • An ethanone (acetyl) linker

  • A cyclopropyl group

The chemical formula is C9H16N2O with a molecular weight of approximately 168.24 g/mol, based on analysis of similar compounds . The structure can be represented using SMILES notation as O=C(CC1CC1)N2CCNCC2, which highlights the connectivity between the key functional groups.

Physical Properties

While specific experimental data for 2-Cyclopropyl-1-piperazin-1-yl-ethanone is limited, its physical properties can be estimated based on structurally similar compounds:

PropertyValueMethod of Determination
Physical StateSolid at room temperatureBased on similar piperazine derivatives
SolubilitySoluble in polar organic solventsPredicted from functional groups
Melting PointApproximately 95-110°CEstimated from related compounds
LogP~1.2-1.8Predicted from structure
pKa~7.5-8.5 (piperazine nitrogen)Estimated from similar structures

Synthesis Methods

General Synthetic Routes

The synthesis of 2-Cyclopropyl-1-piperazin-1-yl-ethanone typically involves the reaction between piperazine and cyclopropylacetic acid derivatives. Several synthetic approaches can be employed to produce this compound:

Amide Coupling Reaction

One common method involves the coupling of cyclopropylacetic acid with piperazine using coupling reagents:

  • Activation of cyclopropylacetic acid with coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU

  • Reaction with piperazine under basic conditions

  • Purification through crystallization or chromatography

Acyl Chloride Route

Another effective method utilizes acyl chloride intermediates:

  • Conversion of cyclopropylacetic acid to cyclopropylacetyl chloride using thionyl chloride or oxalyl chloride

  • Reaction with piperazine in the presence of a base such as triethylamine

  • Isolation of the final product

Reaction Conditions

The synthesis is typically performed under the following conditions:

ParameterTypical ConditionsNotes
SolventDichloromethane, THF, or TolueneChoice depends on solubility and reactivity
Temperature0-25°CLower temperatures minimize side reactions
BaseTriethylamine or N,N-diisopropylethylamineTo neutralize HCl formed during reaction
Reaction Time2-24 hoursDepends on method and scale
Yield65-85%After purification

Chemical Reactivity

Functional Group Transformations

2-Cyclopropyl-1-piperazin-1-yl-ethanone exhibits reactivity patterns typical of both amides and piperazines:

Amide Reactions

The amide bond can undergo various transformations:

  • Hydrolysis under acidic or basic conditions to yield cyclopropylacetic acid and piperazine

  • Reduction with strong reducing agents like lithium aluminum hydride to form the corresponding amine

  • Transamidation reactions with primary amines under catalytic conditions

Piperazine Reactivity

The secondary amine of the piperazine ring offers sites for further functionalization:

  • Alkylation with alkyl halides to produce N-substituted derivatives

  • Acylation with acid chlorides or anhydrides

  • Reductive amination with aldehydes or ketones

Cyclopropyl Group Reactions

The cyclopropyl moiety can undergo ring-opening reactions under specific conditions:

  • Hydrogenolysis with catalytic hydrogenation

  • Electrophilic addition with strong acids

  • Radical-mediated transformations

Applications in Scientific Research

Medicinal Chemistry Applications

2-Cyclopropyl-1-piperazin-1-yl-ethanone and its derivatives have been investigated for various pharmacological properties:

Biological ActivityPotential MechanismRelated Studies
AntimicrobialInteraction with bacterial cell wall synthesisStudies on related piperazine compounds
NeurologicalModulation of neurotransmitter receptorsResearch on piperazine-containing CNS agents
Anti-inflammatoryInhibition of inflammatory mediatorsInvestigations of cyclopropyl-containing agents

Structure-Activity Relationships

The specific arrangement of functional groups in 2-Cyclopropyl-1-piperazin-1-yl-ethanone contributes to its potential biological activity:

  • The piperazine ring is a common pharmacophore in many drugs, often contributing to water solubility and binding to receptors

  • The cyclopropyl group provides metabolic stability and unique spatial arrangements

  • The carbonyl linker allows for specific hydrogen bonding interactions with biological targets

Synthetic Utility

The compound serves as a valuable building block in organic synthesis:

  • As an intermediate in the synthesis of more complex molecules

  • For the preparation of combinatorial libraries

  • In the development of new pharmaceutical candidates

Comparative Analysis

Comparison with Related Compounds

2-Cyclopropyl-1-piperazin-1-yl-ethanone shares structural similarities with several other compounds, but with distinct differences:

CompoundStructural DifferencePotential Impact on Activity
2-Cyclopropyl-1-(4-methylpiperazin-1-yl)ethanoneAdditional methyl group on piperazineIncreased lipophilicity, altered receptor binding
2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-oneAdditional azetidine ringIncreased rigidity, different pharmacokinetics
(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanoneAdditional amino group and methylpiperidin-4-yl substituentIncreased hydrogen bonding capacity, different target selectivity

Structure Optimization Strategies

Research suggests several approaches for optimizing the properties of 2-Cyclopropyl-1-piperazin-1-yl-ethanone:

  • Introduction of substituents on the piperazine ring to modulate receptor selectivity

  • Variation of the linker length between the cyclopropyl and carbonyl groups

  • Incorporation of additional functional groups to enhance binding interactions

Current Research Trends

Recent Investigations

Current research involving 2-Cyclopropyl-1-piperazin-1-yl-ethanone and related compounds focuses on:

  • Development of novel synthetic methodologies for more efficient preparation

  • Exploration of medicinal applications through systematic structure-activity studies

  • Investigation of physical properties and crystalline forms

Future Research Directions

Potential areas for future exploration include:

  • Computational studies to predict binding affinities with various biological targets

  • Development of enantioselective synthetic routes

  • Investigation of formulation strategies for drug delivery applications

  • Exploration of catalytic applications in organic synthesis

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